Lipophilicity Differentiation: 8-Methyl-2-(trifluoromethyl)quinoline vs. Non-Fluorinated 8-Methylquinoline
The presence of the 2-trifluoromethyl substituent on 8-methylquinoline substantially increases lipophilicity relative to the non-fluorinated parent compound. This modification directly impacts membrane permeability and metabolic stability in medicinal chemistry applications [1].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 [1] |
| Comparator Or Baseline | 8-Methylquinoline: XLogP3 = 2.5 (estimated for parent structure without CF3) |
| Quantified Difference | Δ LogP ≈ 1.0 log unit (increase of approximately one order of magnitude in octanol-water partition) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity affects membrane permeability, protein binding, and metabolic clearance, making 8-methyl-2-(trifluoromethyl)quinoline a distinct scaffold for applications requiring enhanced hydrophobic character.
- [1] PubChem. 8-Methyl-2-(trifluoromethyl)quinoline. CID 17390221. XLogP3-AA = 3.5. View Source
